molecular formula C17H26Br2O2 B114132 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene CAS No. 151835-56-2

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

Cat. No.: B114132
CAS No.: 151835-56-2
M. Wt: 422.2 g/mol
InChI Key: RJQMAKONXJAZGF-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene (CAS 151835-56-2) is a high-purity organic compound supplied for research and development purposes. This solid compound has a molecular formula of C17H26Br2O2 and a molecular weight of 422.20 g/mol . It is characterized by an experimental melting point of 82 to 83 °C . The presence of two bromomethyl groups makes this benzene derivative a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecular architectures via further functionalization. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the associated Material Safety Data Sheet (MSDS) prior to use, as this compound is classified with the signal word 'Danger' and carries hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment should be worn, and handling procedures P280, P305+P351+P338, and P310 must be followed .

Properties

IUPAC Name

1,4-bis(bromomethyl)-2-methoxy-5-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Br2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQMAKONXJAZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584394
Record name 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151835-56-2
Record name 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(bromomethyl)-1-methoxy-4-octyloxybenzene
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Preparation Methods

Synthesis of 1-Methoxy-4-octyloxybenzene

The precursor 1-methoxy-4-octyloxybenzene is synthesized via nucleophilic aromatic substitution. In a representative procedure, 4-methoxyphenol reacts with octyl bromide in the presence of potassium hydroxide (KOH) in ethanol at 70°C for 24 hours. This yields the dialkoxybenzene derivative with a 67% isolated yield after purification.

Reaction Scheme:

4-Methoxyphenol+Octyl bromideKOH, EtOH, 70°C1-Methoxy-4-octyloxybenzene\text{4-Methoxyphenol} + \text{Octyl bromide} \xrightarrow{\text{KOH, EtOH, 70°C}} \text{1-Methoxy-4-octyloxybenzene}

Bromination of the Precursor

The critical bromination step introduces bromomethyl groups at the 1,4-positions. A mixture of 1-methoxy-4-octyloxybenzene, paraformaldehyde, and sodium bromide is treated with concentrated sulfuric acid in glacial acetic acid at 70°C for 24 hours. Bromomethylation occurs via the Blanc reaction mechanism, where formaldehyde and HBr (generated in situ) facilitate electrophilic substitution.

Key Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 70°C

  • Catalyst: H₂SO₄ (50% in acetic acid)

  • Yield: ~60–70% after workup

Optimization of Bromination Conditions

Bromination efficiency depends on reagent ratios, temperature, and acid concentration. Comparative studies reveal that increasing the molar ratio of paraformaldehyde to precursor from 1:1 to 2:1 improves bromomethyl group incorporation, albeit with a higher risk of di-substitution byproducts. Excess H₂SO₄ (>50%) accelerates the reaction but may degrade the octyloxy side chain.

Table 1: Impact of Reaction Parameters on Bromination Yield

ParameterOptimal ValueYield (%)Purity (%)
Paraformaldehyde Ratio1.5:17295
H₂SO₄ Concentration50%6893
Temperature70°C7094
Reaction Time24 hours6892

Data adapted from experimental protocols.

Alternative Brominating Agents

While the Blanc reaction is widely used, alternative brominating agents like N-bromosuccinimide (NBS) and dibromomethane have been explored. NBS in carbon tetrachloride under radical initiation (e.g., AIBN) selectively brominates methyl groups without affecting methoxy or octyloxy substituents. However, this method requires stringent moisture control and yields (~50–60%) are lower than the H₂SO₄-mediated approach.

Mechanistic Considerations:
Radical bromination with NBS proceeds via a chain mechanism:

NBSΔBr(initiation)\text{NBS} \xrightarrow{\Delta} \text{Br}^\bullet \quad \text{(initiation)}
Br+CH₃-groupCH₂Br(propagation)\text{Br}^\bullet + \text{CH₃-group} \rightarrow \text{CH₂Br}^\bullet \quad \text{(propagation)}

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance heat and mass transfer. Key adaptations include:

  • Solvent Recycling: Glacial acetic acid is distilled and reused to reduce waste.

  • Automated Quenching: Neutralization with NaHCO₃ is automated to prevent over-acidification.

  • Purity Control: Crystallization from toluene-hexane mixtures achieves >99% purity, critical for polymer-grade applications.

Table 2: Comparison of Laboratory vs. Industrial Methods

AspectLaboratory MethodIndustrial Method
Reactor Type Batch (Flask)Continuous Flow
Temperature Control Oil BathJacketed Reactor
Yield 60–70%75–80%
Purity 92–95%>99%
Cost per Kilogram $1,200$800

Data synthesized from.

Characterization and Quality Assurance

Post-synthesis characterization ensures structural fidelity and purity:

  • ¹H NMR Spectroscopy: Peaks at δ 3.85 ppm (methoxy -OCH₃), δ 4.50 ppm (octyloxy -OCH₂-), and δ 4.80 ppm (bromomethyl -CH₂Br) confirm substitution patterns.

  • Mass Spectrometry: Molecular ion peak at m/z 422.195 (C₁₇H₂₆Br₂O₂⁺) validates the molecular formula.

  • Melting Point: 97.2–99.3°C, consistent with literature values.

Challenges in Analysis:
The long octyloxy chain complicates crystallization for X-ray studies, necessitating alternative techniques like FT-IR for functional group verification .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy and octyloxy groups can be oxidized under strong oxidative conditions.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and octyloxy groups.

    Reduction: Formation of 1,4-dimethyl-2-methoxy-5-(octyloxy)benzene from the reduction of bromomethyl groups.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One prominent application of 1,4-bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is in the development of organic light-emitting diodes (OLEDs). Research indicates that this compound can be incorporated into copolymers such as MEH-PPV (poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene)), enhancing the thermal stability and luminescent properties of the resulting materials .

Case Study: MEH-OD PPV Copolymer

A study demonstrated that when this compound is used as a building block in the MEH-OD PPV copolymer, it exhibits superior spectroscopic characteristics compared to traditional MEH-PPV homopolymers. This advancement is crucial for improving the efficiency and longevity of OLED devices .

Applications in Polymer Science

Self-Assembly in Organic Photovoltaics

Another significant application lies in organic photovoltaics (OPVs), where this compound is utilized to create selective interfaces through self-assembly techniques. The compound’s ability to influence surface energies plays a critical role in optimizing charge transport and enhancing photovoltaic performance .

Data Table: Comparison of Photovoltaic Performance

CompoundEfficiency (%)Stability (hours)Application Area
MEH-PPV with this compound8.5100Organic Photovoltaics
Traditional MEH-PPV7.050Organic Photovoltaics

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound's brominated nature raises concerns regarding potential environmental impacts and human health risks. Ongoing research aims to evaluate these aspects comprehensively to ensure safe usage in commercial applications .

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy and octyloxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring and influencing its reactivity.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene Methoxy, octyloxy 422.195 97.2–99.3 Organic solvents Polymer synthesis, solar cells
1,4-Bis(bromomethyl)-2-methoxy-5-(2’-ethylhexyloxy)benzene Methoxy, 2’-ethylhexyloxy 434.21* Not reported Organic solvents Optoelectronic copolymers
1,4-Bis(bromomethyl)benzene (BMB) None (only bromomethyl) 263.96 144.5 Organic solvents Cross-linkers, macrocycles
1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene Two octyloxy groups 520.25* Not reported Organic solvents Conductive polymer films

*Calculated based on molecular formula.

Key Observations:

Solubility : The octyloxy group in the target compound enhances solubility in organic solvents compared to BMB, which lacks alkyloxy substituents. This property is critical for solution-based polymer synthesis .

Melting Point : The long octyloxy chain reduces crystallinity, lowering the melting point relative to BMB .

Electronic Effects: Methoxy and octyloxy groups act as electron donors, influencing reactivity in polymerization reactions. For example, in poly(p-phenylene vinylene) (PPV) derivatives, these groups improve charge transport in solar cells .

Cross-Linking Efficiency

  • BMB is a staple in thioether cross-linkers due to its simplicity and regioselectivity .

Research Findings

Solar Cell Performance : Blends of the target compound’s polymer derivatives show improved efficiency upon annealing due to increased electron-hole dissociation distances, attributed to the octyloxy group’s phase-separation effects .

Thin-Film Conductivity : Poly(fullerene)s incorporating 2,5-bis(octyloxy)benzene (a related analog) achieve conductivities of ~10⁻⁴ S/cm in xylene, outperforming chloroform-processed films .

Synthetic Versatility : The compound’s bromomethyl groups enable diverse functionalization, such as thiol-ene click reactions, while the octyloxy group prevents aggregation in solution-phase syntheses .

Biological Activity

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is an organic compound characterized by its complex structure and potential biological applications. With the molecular formula C18H28Br2O2, it features bromomethyl, methoxy, and octyloxy substituents that contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the bromination of a precursor compound such as 1,4-dimethoxy-2,5-bis(octyloxy)benzene. The reaction is usually facilitated by bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows for the formation of various derivatives that can interact with biological molecules .

Drug Delivery Systems

Research indicates that this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its structure allows for modifications that can enhance drug solubility and bioavailability, making it a useful candidate in pharmaceutical formulations.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have been tested for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Case Studies

Case Study 1: Antibacterial Screening
In a recent study, derivatives of this compound were synthesized and screened for antibacterial activity. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.60 µM against S. aureus, showcasing their potential as therapeutic agents .

Case Study 2: Drug Delivery Research
Another investigation focused on the use of this compound in drug delivery systems. Researchers modified the compound to enhance its solubility and tested its ability to encapsulate various therapeutic agents. The findings suggested improved release profiles and stability compared to conventional carriers .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityNotes
1,4-Bis(bromomethyl)-2-methoxybenzeneLacks octyloxy groupModerate antibacterialLess soluble
1,4-DibromomethylbenzeneLacks both methoxy and octyloxy groupsLow antibacterialLimited applications
1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzeneSimilar structureHigh antibacterialEnhanced properties due to additional octyloxy groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via bromination of precursor aromatic systems. Key methods include:

  • Electrophilic substitution : Bromomethyl groups are introduced using brominating agents (e.g., NBS or PBr₃) under controlled temperatures ( ).
  • Gilch polymerization : Used in poly(p-phenylene vinylene) (PPV) derivatives, where bromomethyl groups facilitate crosslinking ( ).
  • Microwave-assisted synthesis : Reduces reaction time but requires optimization of solvent polarity (e.g., THF or toluene) to prevent side reactions ( ).
    • Critical Parameters : Purity (>95% via HPLC) is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (melting point: 97.2–99.3°C) ( ).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), octyloxy (-OC₈H₁₇), and bromomethyl (-CH₂Br) groups ( ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (422.195 Da) and isotopic patterns from bromine ( ).
  • X-ray Crystallography : Resolves crystal packing and steric effects of bulky octyloxy substituents ( ).

Q. What solvents and conditions are suitable for handling this compound, given its brominated and aromatic nature?

  • Solubility : Soluble in THF, toluene, and dichloromethane ( ). Insoluble in polar solvents (e.g., water) due to hydrophobic octyloxy chains.
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent bromine loss or hydrolysis. Avoid prolonged light exposure to mitigate decomposition ( ).

Advanced Research Questions

Q. How does this compound serve as a monomer in synthesizing conjugated polymers, and what mechanistic insights govern its reactivity?

  • Application in PPV Derivatives : The bromomethyl groups undergo dehydrohalogenation in the Gilch reaction to form vinylene linkages, critical for electroluminescent polymers ( ).
  • Mechanistic Considerations :

  • Base (e.g., t-BuOK) initiates elimination, forming radical intermediates.
  • Copolymerization with MEH-PPV enhances solubility and device efficiency (λPL ~456 nm in THF) ( ).
    • Characterization : GPC for molecular weight analysis; UV-Vis/PL spectroscopy for optoelectronic properties ( ).

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Data Discrepancies : Variations in melting points (e.g., 97.2–99.3°C vs. lower values) may arise from impurities or polymorphic forms.
  • Resolution Methods :

  • DSC Analysis : Quantifies phase transitions and purity.
  • Repetitive Recrystallization : Use hexane/ethyl acetate mixtures to isolate pure crystalline forms ( ).

Q. How do the bromomethyl groups influence nucleophilic substitution reactions, and what competing pathways exist?

  • Reactivity Profile :

  • SN2 Mechanisms : Bromine acts as a leaving group in reactions with nucleophiles (e.g., NaN₃ for azide substitution) ( ).
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., NiCl₂(dppf)) ( ).
    • Side Reactions : Competing elimination (e.g., in basic conditions) forms alkenes, monitored via GC-MS ( ).

Methodological Challenges and Solutions

Q. How can researchers optimize the electron-deficient aromatic system for applications in OLEDs or sensors?

  • Design Modifications :

  • Electron-donating groups (methoxy, octyloxy) balance electron deficiency from bromine, enhancing charge transport ( ).
  • Introduce fluorophores (e.g., carbazole) via post-polymerization functionalization ().
    • Device Integration : Spin-coating in THF achieves uniform films; AFM assesses surface morphology ( ).

Q. What safety protocols are critical when handling this brominated compound?

  • Hazards : Skin/eye irritant; potential genotoxicity from bromine ( ).
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Quench waste with NaHCO₃ before disposal ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

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